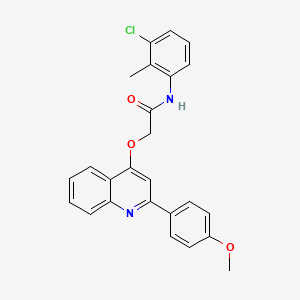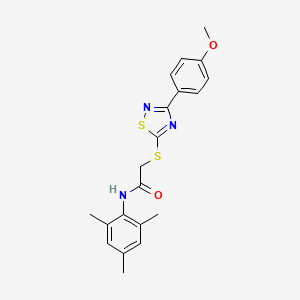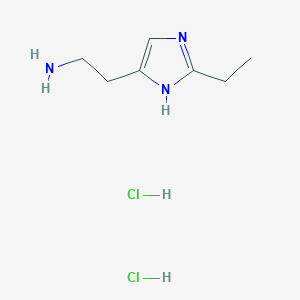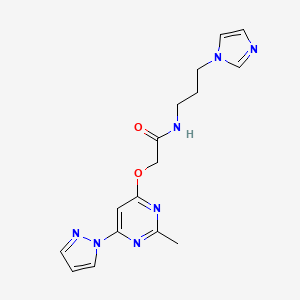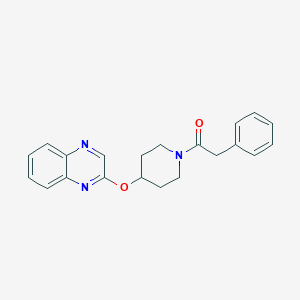
2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C21H21N3O2 and a molecular weight of 347.418.
Méthodes De Préparation
The synthesis of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperidine and quinoxaline moieties. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The quinoxaline moiety is often prepared through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final step involves the coupling of the piperidine and quinoxaline moieties under specific reaction conditions to form the desired compound.
Analyse Des Réactions Chimiques
2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the piperidine or quinoxaline rings .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. It is also used in the development of new drugs and therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases .
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects . The quinoxaline moiety, on the other hand, is known for its ability to inhibit certain enzymes and pathways involved in cancer and inflammation . Together, these moieties contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as quinoxaline derivatives like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share similar structural features and biological activities but differ in their specific targets and mechanisms of action. The unique combination of the piperidine and quinoxaline moieties in this compound sets it apart from other compounds and contributes to its distinct biological properties.
Propriétés
IUPAC Name |
2-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)26-20-15-22-18-8-4-5-9-19(18)23-20/h1-9,15,17H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZJIFFOXVEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
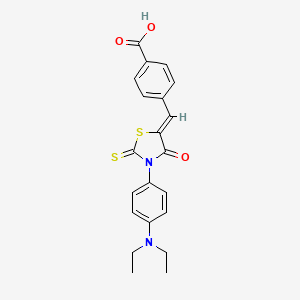
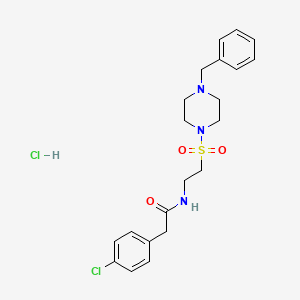
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)
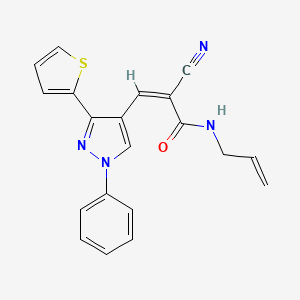
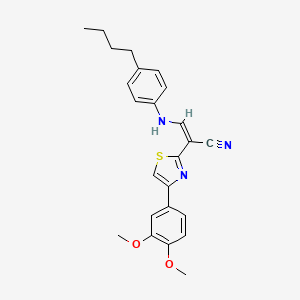
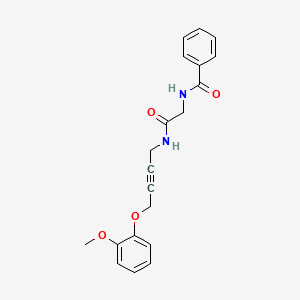
![6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B3001489.png)
![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)
